
Pentabromochlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentabromochlorodibenzofuran (PBCDF) is a persistent organic pollutant that belongs to the group of polychlorinated dibenzofurans (PCDFs) and is classified as a dioxin-like compound. PBCDF is a toxic chemical that is generated as a byproduct during various industrial processes, including waste incineration, smelting, and manufacturing of certain chemicals. Due to its high toxicity and persistence, PBCDF is a major concern for environmental and human health.
Mécanisme D'action
Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in various biological processes. Binding of Pentabromochlorodibenzofuran to AhR activates a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. This can lead to a range of adverse effects, including immune suppression, oxidative stress, and DNA damage.
Effets Biochimiques Et Physiologiques
Pentabromochlorodibenzofuran has been shown to have a range of biochemical and physiological effects on various organ systems in animals and humans. These effects include liver damage, immune suppression, developmental and reproductive toxicity, and neurotoxicity. Pentabromochlorodibenzofuran has also been shown to disrupt the endocrine system and affect hormone levels in animals.
Avantages Et Limitations Des Expériences En Laboratoire
Pentabromochlorodibenzofuran is a useful tool for studying the mechanisms of action of dioxin-like compounds and their effects on biological systems. It can be used in in vitro and in vivo experiments to study the effects of exposure to dioxin-like compounds and to screen for potential therapeutic agents. However, the use of Pentabromochlorodibenzofuran in laboratory experiments is limited by its high toxicity and persistence, which make it difficult to handle and dispose of safely.
Orientations Futures
There are several areas of future research that could help improve our understanding of the toxicological effects of Pentabromochlorodibenzofuran and other dioxin-like compounds. These include:
1. Development of new methods for the safe disposal of Pentabromochlorodibenzofuran and other persistent organic pollutants.
2. Development of new therapeutic agents that can mitigate the toxic effects of Pentabromochlorodibenzofuran and other dioxin-like compounds.
3. Investigation of the effects of Pentabromochlorodibenzofuran on the gut microbiome and its potential role in the development of disease.
4. Study of the long-term effects of Pentabromochlorodibenzofuran exposure on human health and the environment.
5. Investigation of the effects of Pentabromochlorodibenzofuran on epigenetic mechanisms and their potential role in the development of disease.
In conclusion, Pentabromochlorodibenzofuran is a toxic chemical that is generated as a byproduct during various industrial processes. It has been extensively studied for its toxicological effects on human health and the environment. Pentabromochlorodibenzofuran exerts its toxic effects by binding to the aryl hydrocarbon receptor and activating a signaling pathway that leads to the induction of genes involved in xenobiotic metabolism and inflammation. Pentabromochlorodibenzofuran has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research on Pentabromochlorodibenzofuran and other dioxin-like compounds is ongoing, and future studies could help improve our understanding of the mechanisms of action of these compounds and their effects on biological systems.
Méthodes De Synthèse
The synthesis of Pentabromochlorodibenzofuran involves the reaction of pentachlorodibenzofuran (PCDF) with bromine. This reaction takes place under controlled conditions and requires the use of catalysts. The process involves several steps, including the addition of bromine to PCDF and the subsequent elimination of hydrogen chloride to form Pentabromochlorodibenzofuran.
Applications De Recherche Scientifique
Pentabromochlorodibenzofuran has been extensively studied for its toxicological effects on human health and the environment. It has been shown to have a range of adverse effects, including developmental, reproductive, and neurological toxicity. Research has also shown that Pentabromochlorodibenzofuran can cause cancer in animals and is a potential human carcinogen.
Propriétés
Numéro CAS |
107207-49-8 |
|---|---|
Nom du produit |
Pentabromochlorodibenzofuran |
Formule moléculaire |
C12H8Br5ClO-6 |
Poids moléculaire |
603.2 g/mol |
Nom IUPAC |
dibenzofuran;pentabromide;chloride |
InChI |
InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 |
Clé InChI |
QOMQCMHMSXBULO-UHFFFAOYSA-H |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Synonymes |
PENTABROMO-MONOCHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



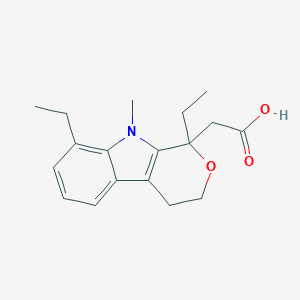
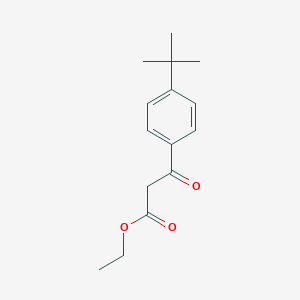
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
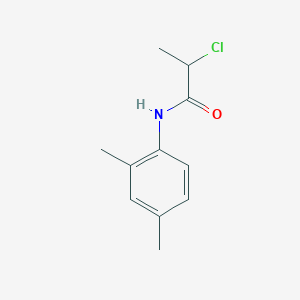

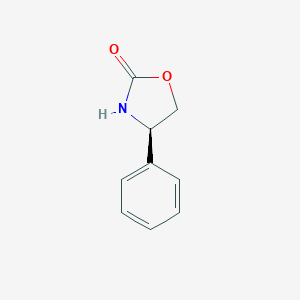
![3-[4-(Methylsulfanyl)phenyl]acrylic acid](/img/structure/B21213.png)
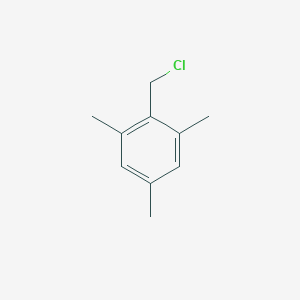
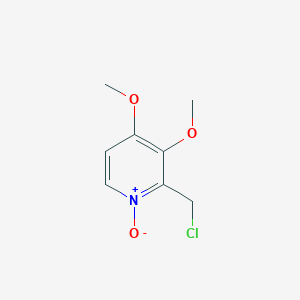
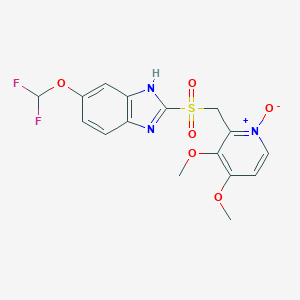
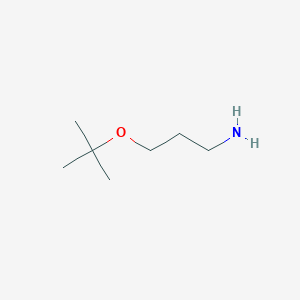
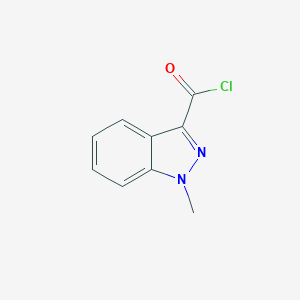
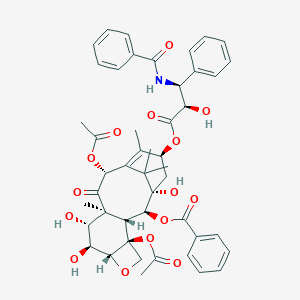
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)